An In-depth Technical Guide to 3-Benzylimidazolidine-2,4-dione: Core Properties and Scientific Applications
An In-depth Technical Guide to 3-Benzylimidazolidine-2,4-dione: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylimidazolidine-2,4-dione, also known as 3-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class. The hydantoin scaffold, an imidazolidine-2,4-dione ring system, is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] This guide provides a comprehensive overview of the fundamental properties of 3-Benzylimidazolidine-2,4-dione, including its synthesis, physico-chemical characteristics, spectroscopic profile, and biological activities, with a particular focus on its potential as an anticonvulsant and anticancer agent.
Chemical and Physical Properties
3-Benzylimidazolidine-2,4-dione is a white to off-white crystalline solid. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a benzyl group attached to the nitrogen atom at position 3.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molar Mass | 190.199 g/mol | [3] |
| Melting Point | 140-141 °C | [4] |
| pKa | 8.70 ± 0.70 (Predicted) | ChemAxon |
| LogP | 0.41 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide, with limited solubility in water. | [2] |
Synthesis of 3-Benzylimidazolidine-2,4-dione
A common and effective method for the synthesis of 3-Benzylimidazolidine-2,4-dione involves the benzylation of hydantoin. A detailed protocol is described in U.S. Patent 2,759,002.[4]
Experimental Protocol: Synthesis of 3-Benzylhydantoin[4]
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Reaction Setup: In a flask equipped with a reflux condenser, combine 50 grams of hydantoin, 83 grams of anhydrous potassium carbonate, and 103 grams of benzyl bromide.
-
Solvent Addition: Add 400 cc of acetone and 400 cc of water to the flask.
-
Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., overnight) to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction is complete, distill off the acetone.
-
Work-up: Cool the remaining aqueous residue and treat it with ether. Further cooling will promote the precipitation of the product.
-
Isolation: Filter the mixture to collect the solid product, 3-benzylhydantoin.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 3-Benzylimidazolidine-2,4-dione.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base (proton acceptor) to deprotonate the hydantoin ring, making the nitrogen atom nucleophilic and facilitating the attack on the electrophilic benzyl bromide.
-
Acetone/Water Solvent System: Provides a suitable medium for dissolving the reactants and facilitating the reaction. The aqueous component helps to dissolve the potassium carbonate.
-
Reflux: The elevated temperature increases the reaction rate, ensuring a reasonable reaction time.
-
Ether Wash: Helps to remove any unreacted benzyl bromide and other organic impurities.
-
Recrystallization from Ethanol: A standard purification technique to obtain a highly pure crystalline product.
Caption: Workflow for the synthesis of 3-Benzylimidazolidine-2,4-dione.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm) and the methylene protons of the benzyl group. The protons on the imidazolidine ring will also have distinct chemical shifts. The ¹H NMR spectrum of [6-¹³C]-L-5-benzylhydantoin showed a splitting of the H-6 methylene signal at 2.94 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the imidazolidine ring. In the ¹³C NMR spectrum of [6-¹³C]-L-5-benzylhydantoin, the ¹³C enrichment was confirmed exclusively at the C-6 position at 36.8 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Benzylimidazolidine-2,4-dione is expected to exhibit characteristic absorption bands for the following functional groups:
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N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H group in the hydantoin ring.
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C=O Stretching: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the two carbonyl groups.
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C-N Stretching: Bands in the region of 1029-1200 cm⁻¹.[6]
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Aromatic C-H and C=C Stretching: Signals in the aromatic region.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 3-Benzylimidazolidine-2,4-dione is expected to show a molecular ion peak ([M]⁺) at m/z 190. Key fragmentation patterns would likely involve the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion), and fragmentation of the hydantoin ring.[7][8][9]
Crystal Structure
Biological Activities and Potential Applications
The imidazolidine-2,4-dione scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of biological activities.
Anticonvulsant Activity
Hydantoins are a well-established class of anticonvulsant drugs.[10] The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[10][11] By inactivating these channels, they prevent the rapid and repetitive firing of neurons that characterizes seizure activity.[10] While specific quantitative data for 3-benzylhydantoin is limited, studies on structurally similar phenylmethylenehydantoins have shown potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with ED₅₀ values comparable to the established drug phenytoin.[12]
Caption: Proposed mechanism of anticonvulsant action for hydantoins.
Anticancer Activity
Numerous studies have highlighted the potential of hydantoin derivatives as anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13] For example, novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have demonstrated dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line.[14] Other studies have reported IC₅₀ values for various hydantoin derivatives against different cancer cell lines, indicating their potential for further development as chemotherapeutic agents.[15]
| Derivative | Cell Line | IC₅₀ (µM) | Source |
| Compound 13 (a 5,5-diphenylhydantoin derivative) | HeLa | 10 | [15] |
| Compound 16 (a 5,5-diphenylhydantoin derivative) | HeLa | 18.5 | [15] |
| Compound 17 (a 5,5-diphenylhydantoin derivative) | HeLa | 29 | [15] |
| Compound 18 (a 5,5-diphenylhydantoin derivative) | HeLa | 30 | [15] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Non-small cell lung cancer) | 1.36 | [16] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | COLO 205 (Colon cancer) | 1.64 | [16] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | MDA-MB-468 (Breast cancer) | 1.11 | [16] |
Conclusion
3-Benzylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry, stemming from the well-established therapeutic potential of the hydantoin scaffold. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it a valuable starting point for the design and development of novel therapeutic agents, particularly in the fields of neurology and oncology. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
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